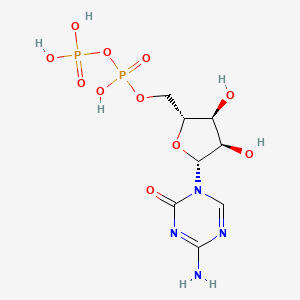

5-Azacytidine 5'-Diphosphate

Descripción general

Descripción

5-Azacytidine 5’-Diphosphate is a pyrimidine nucleoside analog that has been extensively studied for its potential therapeutic applications, particularly in the treatment of myelodysplastic syndromes and acute myeloid leukemia . This compound is a derivative of 5-Azacytidine, which is known for its ability to incorporate into RNA and DNA, disrupting their normal functions and inhibiting protein synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azacytidine 5’-Diphosphate typically involves the phosphorylation of 5-Azacytidine. The process begins with the conversion of 5-Azacytidine to its monophosphate form using uridine-cytidine kinase. This is followed by further phosphorylation to the diphosphate form by pyrimidine monophosphate and diphosphate kinases .

Industrial Production Methods: Industrial production of 5-Azacytidine 5’-Diphosphate involves large-scale chemical phosphorylation processes. These methods ensure the production of highly pure 5-Azacytidine with minimal degradation products, suitable for prolonged intravenous infusions .

Análisis De Reacciones Químicas

Types of Reactions: 5-Azacytidine 5’-Diphosphate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can occur at various positions on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like ammonia or amines.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5-Azacytidine 5’-Diphosphate .

Aplicaciones Científicas De Investigación

Cancer Therapy

Mechanism of Action:

5-Azacytidine exerts its therapeutic effects primarily by inhibiting DNA methyltransferases, leading to the reactivation of silenced tumor suppressor genes. This mechanism has been particularly beneficial in treating hematological malignancies such as myelodysplastic syndromes and acute myeloid leukemia.

Case Studies:

- Myelodysplastic Syndromes (MDS): A pivotal Phase 3 trial demonstrated that 5-Azacytidine significantly improved overall survival rates in patients with MDS. The combination of 5-Azacytidine with other agents like APR-246 showed promising results, with complete remission rates reaching up to 61% in MDS patients .

- Pancreatic Cancer: Research indicated that pre-treatment with 5-Azacytidine enhanced the efficacy of gemcitabine in pancreatic ductal adenocarcinoma (PDAC) models, suggesting a synergistic effect when combined with traditional chemotherapeutics .

Epigenetic Research

Applications in Gene Regulation:

5-Azacytidine is widely used in epigenetics to study gene expression changes due to DNA methylation alterations. By demethylating specific gene promoters, researchers can investigate the functional consequences of methylation on transcriptional activity.

Data Table: Gene Expression Changes Induced by 5-Azacytidine

| Gene | Cell Line | Expression Change (%) | Reference |

|---|---|---|---|

| SST | PDAC Cells | +250% | |

| INS | PDAC Cells | +300% | |

| UCP2 | Hep3B Cells | +150% |

Metabolic Research

Impact on Metabolism:

Studies have shown that 5-Azacytidine can influence metabolic pathways by altering the expression of genes involved in metabolism. For instance, it has been observed to increase the production of bioactive compounds in plant systems, enhancing the yield of secondary metabolites like tanshinones in Salvia miltiorrhiza hairy roots .

Combination Therapies

Enhanced Efficacy with Other Agents:

The use of 5-Azacytidine in combination with other chemotherapeutic agents has been explored extensively. For example, its role as a ribonucleotide reductase inhibitor has been highlighted, where it enhances the effectiveness of cytarabine in leukemia treatment by increasing the levels of active metabolites .

Table: Combination Therapy Outcomes

Mecanismo De Acción

The mechanism of action of 5-Azacytidine 5’-Diphosphate involves two primary pathways:

Incorporation into RNA and DNA: The compound is incorporated into RNA and DNA, disrupting their normal functions and inhibiting protein synthesis.

Inhibition of DNA Methyltransferase: 5-Azacytidine 5’-Diphosphate inhibits DNA methyltransferase, leading to hypomethylation of DNA and reactivation of silenced genes.

Comparación Con Compuestos Similares

5-Aza-2’-Deoxycytidine (Decitabine): Another pyrimidine nucleoside analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.

Cytidine: A naturally occurring nucleoside that serves as a building block for RNA.

Uniqueness: 5-Azacytidine 5’-Diphosphate is unique due to its dual mechanism of action, involving both incorporation into nucleic acids and inhibition of DNA methyltransferase. This dual action makes it particularly effective in the treatment of certain cancers .

Actividad Biológica

5-Azacytidine 5'-diphosphate (5-Azacytidine-5'-DP) is a phosphorylated derivative of 5-azacytidine, which is a nucleoside analogue of cytidine. This compound has garnered significant attention due to its multifaceted biological activities, particularly in cancer therapy and epigenetic modulation. This article explores the biological activity of 5-Azacytidine 5'-DP, including its mechanisms of action, therapeutic applications, and relevant case studies.

5-Azacytidine acts primarily as a DNA methyltransferase inhibitor . Upon cellular uptake, it is phosphorylated by uridine-cytidine kinase to form 5-Azacytidine monophosphate, which is further phosphorylated to diphosphate and triphosphate forms. The triphosphate form can be integrated into RNA and DNA, disrupting normal nucleic acid metabolism and protein synthesis .

Key Mechanisms Include:

- Inhibition of DNA Methylation: 5-Azacytidine covalently binds to DNA methyltransferases (DNMTs), leading to hypomethylation of DNA. This is crucial for reactivating silenced genes associated with tumor suppression .

- Induction of Cytotoxicity: By incorporating into RNA and DNA, it disrupts the synthesis and function of these nucleic acids, resulting in cytotoxic effects particularly in rapidly dividing cells .

- Immunomodulatory Effects: It has been shown to enhance regulatory T cell (Treg) populations while inhibiting T cell activation and proliferation, contributing to its immunosuppressive properties .

Biological Effects

The biological effects of 5-Azacytidine are extensive and include:

- Antitumor Activity: It has demonstrated efficacy against various cancers, especially myelodysplastic syndromes and acute myeloid leukemia (AML). Clinical studies indicate that approximately 50% of patients respond positively to treatment with this compound .

- Effects on Stem Cells: Research indicates that 5-Azacytidine can inhibit the growth of cancer stem cells by inducing anoikis, a form of programmed cell death triggered by detachment from the extracellular matrix .

Case Studies

- Myelodysplastic Syndromes (MDS): In a cohort study involving patients with MDS, treatment with 5-Azacytidine resulted in significant hematological improvement in over half of the participants. The mechanism was linked to the drug's ability to demethylate critical genes involved in hematopoiesis .

- Breast Cancer: A study on MCF-7 breast cancer cells showed that 5-Azacytidine effectively reduced tumorsphere formation and migration capabilities by decreasing matrix metalloproteinase activity. This suggests a potential role in targeting breast cancer stem cells .

- Atherosclerosis: In recent research, it was demonstrated that 5-Azacytidine could convert naive CD4+ T cells into Tregs through demethylation processes. This transformation may have implications for treating inflammatory diseases such as atherosclerosis .

Research Findings

The following table summarizes key findings related to the biological activity of 5-Azacytidine:

Propiedades

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O11P2/c9-7-10-2-12(8(15)11-7)6-5(14)4(13)3(22-6)1-21-25(19,20)23-24(16,17)18/h2-6,13-14H,1H2,(H,19,20)(H2,9,11,15)(H2,16,17,18)/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKDGRDHJHINET-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2226-73-5 | |

| Record name | 4-Amino-1-[5-O-[hydroxy(phosphonooxy)phosphinyl]-β-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2226-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.